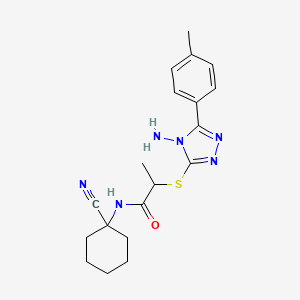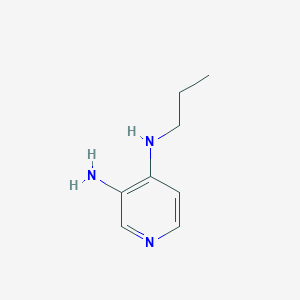
4-((4-(Diethylamino)phenyl)(4-(diethyliminio)cyclohexa-2,5-dien-1-ylidene)methyl)-7-sulfonaphthalene-2-sulfonate,sodiumsalt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-((4-(Diethylamino)phenyl)(4-(diethyliminio)cyclohexa-2,5-dien-1-ylidene)methyl)-7-sulfonaphthalene-2-sulfonate, sodium salt is a synthetic organic compound known for its vibrant blue color. It is commonly referred to as Patent Blue V sodium salt and is widely used as a dye in various applications, including biological staining, food coloring, and medical diagnostics .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-(diethylamino)phenyl)(4-(diethyliminio)cyclohexa-2,5-dien-1-ylidene)methyl)-7-sulfonaphthalene-2-sulfonate, sodium salt involves multiple steps. The process typically starts with the reaction of 4-(diethylamino)benzaldehyde with cyclohexa-2,5-dien-1-one under acidic conditions to form the intermediate compound. This intermediate is then reacted with 7-sulfonaphthalene-2-sulfonic acid in the presence of a base to yield the final product .
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large reactors under controlled temperature and pressure conditions. The use of high-purity reagents and solvents ensures the consistency and quality of the final product. The reaction mixture is typically purified through crystallization or chromatography to obtain the pure compound .
Análisis De Reacciones Químicas
Types of Reactions
4-((4-(Diethylamino)phenyl)(4-(diethyliminio)cyclohexa-2,5-dien-1-ylidene)methyl)-7-sulfonaphthalene-2-sulfonate, sodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonate groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of the original compound, which can have different properties and applications .
Aplicaciones Científicas De Investigación
4-((4-(Diethylamino)phenyl)(4-(diethyliminio)cyclohexa-2,5-dien-1-ylidene)methyl)-7-sulfonaphthalene-2-sulfonate, sodium salt has a wide range of scientific research applications:
Chemistry: Used as a pH indicator and in various analytical techniques.
Biology: Employed as a biological stain for visualizing cells and tissues under a microscope.
Medicine: Utilized in diagnostic procedures, such as lymphangiography, to visualize lymphatic vessels.
Industry: Applied as a dye in the textile and food industries.
Mecanismo De Acción
The compound exerts its effects primarily through its ability to bind to specific molecular targets. In biological staining, it binds to cellular components, allowing for the visualization of cells and tissues. In medical diagnostics, it binds to lymphatic vessels, enabling their visualization under imaging techniques .
Comparación Con Compuestos Similares
Similar Compounds
Patent Blue V: A closely related compound with similar applications.
Methylene Blue: Another dye used in biological staining and medical diagnostics.
Brilliant Blue FCF: A food dye with similar chemical properties.
Uniqueness
4-((4-(Diethylamino)phenyl)(4-(diethyliminio)cyclohexa-2,5-dien-1-ylidene)methyl)-7-sulfonaphthalene-2-sulfonate, sodium salt is unique due to its specific chemical structure, which imparts distinct color properties and binding affinities. This makes it particularly useful in applications requiring precise staining and visualization .
Propiedades
Fórmula molecular |
C31H34N2NaO6S2+ |
|---|---|
Peso molecular |
617.7 g/mol |
Nombre IUPAC |
sodium;4-[[4-(diethylamino)phenyl]-(4-diethylazaniumylidenecyclohexa-2,5-dien-1-ylidene)methyl]-7-sulfonaphthalene-2-sulfonate |
InChI |
InChI=1S/C31H34N2O6S2.Na/c1-5-32(6-2)25-13-9-22(10-14-25)31(23-11-15-26(16-12-23)33(7-3)8-4)30-21-28(41(37,38)39)20-24-19-27(40(34,35)36)17-18-29(24)30;/h9-21H,5-8H2,1-4H3,(H-,34,35,36,37,38,39);/q;+1 |
Clave InChI |
UWGCNDBLFSEBDW-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)C1=CC=C(C=C1)C(=C2C=CC(=[N+](CC)CC)C=C2)C3=C4C=CC(=CC4=CC(=C3)S(=O)(=O)[O-])S(=O)(=O)O.[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzo[b]thiophene-3-carboximidamide](/img/structure/B13107168.png)
![5-(Butan-2-yl)[1,2,3]thiadiazolo[5,4-d]pyrimidin-7(2H)-one](/img/structure/B13107172.png)





![4-[5-(Chloromethyl)-1,3,4-oxadiazol-2-yl]pyridine](/img/structure/B13107204.png)


![(3S,7R,8aS)-3-methyloctahydropyrrolo[1,2-a]pyrazin-7-ol oxalate](/img/structure/B13107227.png)

![2-(Furan-2-yl)-5-(phenylsulfanyl)[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine](/img/structure/B13107250.png)

